molecular formula C5H3BrN2S B1379134 5-Bromo-3-methylisothiazole-4-carbonitrile CAS No. 1803561-46-7

5-Bromo-3-methylisothiazole-4-carbonitrile

Cat. No.: B1379134
CAS No.: 1803561-46-7
M. Wt: 203.06 g/mol
InChI Key: SKPLJEJAWCYGIA-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of a bromine atom, a methyl group, and a nitrile group attached to an isothiazole ring, giving it unique chemical properties.

Scientific Research Applications

5-Bromo-3-methylisothiazole-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Future Directions

There is limited information available on the future directions of research involving 5-Bromo-3-methylisothiazole-4-carbonitrile. As a research chemical, it may have potential applications in various fields of study .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-methylisothiazole-4-carbonitrile typically involves the bromination of 3-methylisothiazole-4-carbonitrile. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position on the isothiazole ring . The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require the presence of a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to achieve high yields and purity. This may involve continuous flow reactors, which allow for better control of reaction parameters and improved safety compared to batch processes. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methylisothiazole-4-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 3-methylisothiazole-4-carbonitrile-5-azide, while oxidation with potassium permanganate can produce 5-bromo-3-methylisothiazole-4-carboxylic acid.

Mechanism of Action

The mechanism of action of 5-Bromo-3-methylisothiazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Methylisothiazole-4-carbonitrile: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.

    5-Chloro-3-methylisothiazole-4-carbonitrile: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and properties.

    5-Iodo-3-methylisothiazole-4-carbonitrile:

Uniqueness

5-Bromo-3-methylisothiazole-4-carbonitrile is unique due to the presence of the bromine atom, which imparts specific chemical properties such as increased reactivity in substitution reactions and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-bromo-3-methyl-1,2-thiazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2S/c1-3-4(2-7)5(6)9-8-3/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKPLJEJAWCYGIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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